3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde
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Overview
Description
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a propoxy group and a trimethoxyphenylmethoxy group. This compound is part of a class of aromatic aldehydes, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-propoxybenzaldehyde.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydride, to deprotonate the hydroxyl group of 3,4,5-trimethoxybenzaldehyde, followed by the addition of 3-propoxybenzaldehyde.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the propoxy substitution.
3-Propoxybenzaldehyde: Contains the propoxy group but lacks the trimethoxyphenyl substitution.
Uniqueness
3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde is unique due to the combination of both the propoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
CAS No. |
656810-23-0 |
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Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C20H24O6/c1-5-8-25-17-9-14(12-21)6-7-16(17)26-13-15-10-18(22-2)20(24-4)19(11-15)23-3/h6-7,9-12H,5,8,13H2,1-4H3 |
InChI Key |
QTRKRYNGDDYHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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